molecular formula C8H6BrF3O B12962100 1-(3-Bromo-2,5,6-trifluorophenyl)ethanol

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol

Cat. No.: B12962100
M. Wt: 255.03 g/mol
InChI Key: PZRUVVHMWSOMIU-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2,5,6-trifluorobenzaldehyde with a reducing agent such as sodium borohydride to yield the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 3-Bromo-2,5,6-trifluorobenzaldehyde or 3-bromo-2,5,6-trifluorobenzoic acid.

    Reduction: 1-(3-Bromo-2,5,6-trifluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,5,6-trifluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2,3,4-trifluorophenyl)ethanol: Similar structure but with different positions of bromine and fluorine atoms.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a phenyl ring.

    2,3,6-Trifluorophenol: Lacks the bromine atom and ethanol group.

Uniqueness

1-(3-Bromo-2,5,6-trifluorophenyl)ethanol is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This compound’s distinct structure allows for unique interactions and applications compared to its similar counterparts .

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

1-(3-bromo-2,5,6-trifluorophenyl)ethanol

InChI

InChI=1S/C8H6BrF3O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3

InChI Key

PZRUVVHMWSOMIU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1F)Br)F)F)O

Origin of Product

United States

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